Methyl retinoate

Epithelial differentiation Organ culture Vitamin A analog screening

Methyl retinoate (all-trans-retinoic acid methyl ester) is a stable ester prodrug with 18-44× higher embryo recovery vs. retinoic acid, enabling chronic exposure models. Ideal for developmental biology and HPLC validation (8 distinct isomers). Achieves RA-equivalent differentiation with 4× potency over retinol. Light-sensitive; store at -20°C under inert gas.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 339-16-2
Cat. No. B020215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl retinoate
CAS339-16-2
Synonymscis-methyl retinoate
methyl retinoate
methyl retinoate, (13-cis)-isomer
trans-methyl retinoate
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
InChIInChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+
InChIKeySREQLAJQLXPNMC-DXYSAURFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Retinoate (CAS 339-16-2): Technical Procurement Guide for the All-trans Retinoic Acid Methyl Ester Retinoid


Methyl retinoate (all-trans-retinoic acid methyl ester; CAS 339-16-2) is a synthetic retinoid and the methyl ester derivative of all-trans-retinoic acid (ATRA, tretinoin). It is a lipophilic compound with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol [1]. Methyl retinoate belongs to the first-generation retinoid class, sharing the core β-ionone ring and conjugated tetraene side chain characteristic of vitamin A analogs, but with a terminal methyl ester group that distinguishes it pharmacokinetically and analytically from the free carboxylic acid form (retinoic acid) and other retinyl esters [2]. It is a light- and air-sensitive yellow solid with a melting point of 66–68°C and solubility in chloroform and dichloromethane [3].

Why Methyl Retinoate Cannot Be Interchanged with Retinoic Acid or Retinyl Esters Without Experimental Validation


Within the first-generation retinoid class, compounds share structural homology but exhibit markedly divergent pharmacokinetic behavior, metabolic stability, and receptor activation profiles due to differences in their terminal functional groups. The free carboxylic acid of retinoic acid confers high potency but also high embryonic toxicity and rapid metabolic clearance in certain model systems [1]. Retinyl esters such as retinyl acetate require multi-step enzymatic conversion to the active acid form and demonstrate substantially lower potency in epithelial differentiation assays [2]. Methyl retinoate occupies a distinct intermediate position: its methyl ester modification alters lipophilicity, tissue uptake kinetics, and metabolic fate, meaning experimental outcomes cannot be extrapolated from retinoic acid or retinyl ester data without independent validation [3]. Procurement based on assumed class equivalence—without verifying the specific ester form—introduces uncontrolled variables in experimental systems ranging from organ culture to in vivo developmental studies.

Quantitative Differentiation Evidence: Methyl Retinoate Versus Retinoic Acid, Retinyl Acetate, and Retinol


Epithelial Differentiation Activity Equivalent to Retinoic Acid; 4-Fold Higher Potency than Retinyl Acetate and Retinol

In a 1976 Cancer Research study evaluating 17 vitamin A compounds in 13-day chick embryo metatarsal skin explants, methyl retinoate exhibited activity equivalent to all-trans-retinoic acid (RA) in inhibiting keratinization and inducing mucous metaplasia. By contrast, retinyl acetate (β-retinyl acetate) and retinol were both approximately one-fourth as effective as RA and methyl retinoate [1].

Epithelial differentiation Organ culture Vitamin A analog screening Mucous metaplasia

Embryonic Uptake and Metabolic Stability: 8.5–11.6% Unchanged Recovery After 5 Days

In a 1979 chick embryo study, [6,7-14C]methyl retinoate (0.5 μg/egg) injected into normal fertile eggs resulted in 8.5–11.6% recovery as unchanged methyl retinoate after 5 days of incubation, with no other radioactive metabolites detected. In stark contrast, [6,7-14C]retinoic acid (2 μg/egg) was recovered at only 0.24–0.53% of the injected dose in surviving embryos, and retinoic acid injection killed most embryos, underscoring its extreme embryonic toxicity [1].

Developmental biology Vitamin A metabolism Chick embryo model Retinoid pharmacokinetics

Functional Vision Preservation Differentiates Methyl Retinoate and Retinoic Acid from Retinyl Acetate

In a 1969 British Journal of Nutrition study, chickens reared on vitamin A-free diets supplemented with either retinoic acid or methyl retinoate as the sole vitamin A source exhibited progressive failure of vision despite maintaining normal growth, testicular development, and egg production. In contrast, birds given retinyl acetate grew well, had normal appearance, and maintained vision. Birds on unsupplemented diet died before 4 weeks [1].

Vitamin A deficiency Visual function Avian nutrition Retinoid supplementation

Solvent-Dependent Photoisomerization Kinetics: Rapid Isomerization in Polar Solvents Enables Controlled Isomer Generation

A 1979 photoisomerization study demonstrated that methyl all-trans-retinoate isomerization rate increases with solvent polarity: the all-trans isomer isomerizes most rapidly in solvents of high polarity. Methyl 11-cis-retinoate is maximally produced after 3 hours in dimethyl sulfoxide (DMSO) but is not formed to an appreciable extent in heptane. Methyl 13-cis-retinoate forms maximally after 2 hours in heptane, then decreases by 50% to approximately the same level formed in DMSO [1]. HPLC analysis of methyl retinoate yields eight observable isomers, whereas retinoic acid yields seven under identical chromatographic conditions [2].

Analytical chemistry Photoisomerization HPLC method development Retinoid isomer separation

Procurement-Relevant Physicochemical Specifications: Purity ≥97.85%, Melting Point 66–68°C, Storage at -20°C to -86°C

Commercial analytical standards of methyl retinoate are routinely supplied at ≥97.85% purity (HPLC-verified), with melting point 66–68°C and appearance as a yellow solid. Recommended storage conditions range from -20°C under inert atmosphere to -86°C in amber vials to prevent photoisomerization and oxidative degradation [1][2]. Retinoic acid, by comparison, is supplied as a yellow to light orange crystalline powder with melting point 180–182°C, reflecting the significantly different solid-state properties imparted by the free carboxylic acid group .

Quality control Analytical reference standard Storage stability Procurement specification

Validated Application Scenarios for Methyl Retinoate Procurement Based on Quantitative Evidence


Epithelial Differentiation and Keratinization Inhibition Assays

Methyl retinoate is appropriate for organ culture studies of epithelial differentiation where retinoic acid-equivalent potency is required (1.0x RA activity in chick embryo metatarsal skin explants) but where the direct carboxylate of retinoic acid may introduce unwanted variables in uptake or metabolism. The compound provides a four-fold potency advantage over retinyl acetate and retinol (both ~0.25x RA activity) in the same assay system [1].

Chick Embryo Developmental Biology Requiring Sustained Retinoid Exposure Without Acute Embryotoxicity

For developmental studies in the chick embryo model, methyl retinoate offers 8.5–11.6% unchanged compound recovery after 5 days, compared to <0.6% recovery and high lethality for retinoic acid. This makes methyl retinoate the preferred retinoid for experiments requiring sustained embryonic exposure without the confounding factor of acute retinoic acid toxicity [1].

Vitamin A Deficiency Studies Requiring Dissection of Visual Versus Systemic Functions

In avian nutrition studies of vitamin A deficiency, methyl retinoate (like retinoic acid) supports normal growth, gonadal development, and egg production while failing to maintain vision. This functional dissociation enables experimental isolation of vitamin A-dependent visual pathways from systemic somatic functions. Retinyl acetate, which maintains both vision and growth, cannot provide this experimental discrimination [1].

Analytical Method Development and Retinoid Isomer Reference Standard Preparation

Methyl retinoate's well-characterized solvent-dependent photoisomerization kinetics—including quantified time-to-maximum yields for 11-cis-retinoate (3h in DMSO) and 13-cis-retinoate (2h in heptane, followed by 50% concentration decrease)—make it suitable for generating specific isomer standards for HPLC method development. The compound resolves into 8 HPLC-detectable isomers versus 7 for retinoic acid, providing an additional analytical benchmark [1][2].

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